molecular formula C28H28N4O5 B2355655 ethyl 7-cyclohexyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534579-25-4

ethyl 7-cyclohexyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2355655
CAS No.: 534579-25-4
M. Wt: 500.555
InChI Key: ZMQXJYCQSHXYHY-JVCXMKTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 7-cyclohexyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (hereafter referred to as Compound A) is a complex tricyclic heterocycle with a fused triazatricyclo core. Its structure features a cyclohexyl substituent at position 7 and a 3-methoxybenzoyl imino group at position 4. These substituents influence its electronic, steric, and physicochemical properties, making it distinct from analogs with simpler alkyl or aryl groups.

Key structural attributes include:

  • Core framework: A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene system, which confers rigidity and planar aromaticity.
  • Substituents: 7-cyclohexyl: A bulky, hydrophobic group that enhances lipophilicity.
  • Ethyl ester: A common solubilizing group at position 3.

Properties

IUPAC Name

ethyl 7-cyclohexyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O5/c1-3-37-28(35)22-17-21-24(29-23-14-7-8-15-31(23)27(21)34)32(19-11-5-4-6-12-19)25(22)30-26(33)18-10-9-13-20(16-18)36-2/h7-10,13-17,19H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQXJYCQSHXYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)OC)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the condensation of 1, n-diamines with electron-deficient reagents such as 1,1-bis(methylthio)-2-nitroethene, followed by the addition of substituted salicylaldehyde and malononitrile or alkyl cyanoacetate under reflux conditions in ethanol . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the methoxybenzoyl group allows for potential oxidation reactions, which can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the methoxybenzoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Cyclization: The compound can participate in cyclization reactions to form additional fused ring structures, which can be catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzoyl group may yield carboxylic acids, while reduction of the imino group may produce amines.

Scientific Research Applications

(Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Analog compounds share the same core but differ in substituents at positions 6 and 7 (Table 1).

Table 1: Substituent Comparison and Molecular Properties

Compound Position 7 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) XLogP3* Hydrogen Bond Acceptors
Compound A (Target) Cyclohexyl 3-Methoxybenzoyl Not Provided ~500 (estimated) ~3.5† 7‡
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino analog 3-Methoxypropyl 3-Methylbenzoyl C₂₆H₂₆N₄O₅ 474.5 2.7 6
Ethyl 7-methyl-6-(3-nitrobenzoyl)imino analog Methyl 3-Nitrobenzoyl C₂₃H₁₉N₅O₆ 473.4 (estimated) ~3.1† 8
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl analog Methyl 3-Chlorobenzoyl C₂₃H₁₉ClN₄O₄ 466.9 (estimated) ~3.3† 6

*XLogP3: Predicted octanol-water partition coefficient. †Estimated based on substituent contributions (e.g., nitro, chloro, cyclohexyl). ‡Assumed based on methoxy, carbonyl, and ester functionalities.

Key Observations:
  • Lipophilicity :
    • Compound A’s cyclohexyl group increases XLogP3 compared to analogs with smaller alkyl groups (e.g., methyl or methoxypropyl) .
    • The 3-nitrobenzoyl substituent (electron-withdrawing) slightly reduces lipophilicity compared to 3-methoxybenzoyl (electron-donating) due to polar nitro groups .
  • Compound A’s methoxy group may act as a weak hydrogen-bond acceptor, but its cyclohexyl group dominates hydrophobicity .

Biological Activity

The compound ethyl 7-cyclohexyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a member of the triazene class of compounds, which are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex tricyclic structure with multiple functional groups that contribute to its biological activity. Its IUPAC name reflects its intricate molecular architecture, which includes a triazine ring and various substituents that enhance its reactivity and interaction with biological targets.

Table 1: Structural Features of Ethyl 7-Cyclohexyl Triazene Derivative

FeatureDescription
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight342.36 g/mol
Key Functional GroupsTriazene, Carbonyl, Methoxybenzoyl
SolubilitySoluble in organic solvents

Antitumor Activity

Triazene compounds have been extensively studied for their antitumor properties due to their ability to act as alkylating agents. This compound has shown promising results in various in vitro studies against cancer cell lines.

The primary mechanism through which triazenes exert their antitumor effects is by forming DNA adducts that lead to cell cycle arrest and apoptosis in cancer cells. This compound's unique structure allows it to interact with DNA more effectively than simpler alkylating agents.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. Studies have indicated that it can inhibit the growth of multidrug-resistant strains.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is often quantified using the Minimum Inhibitory Concentration (MIC) method. Preliminary results suggest that the compound exhibits low MIC values against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.02
Escherichia coli0.28
Pseudomonas aeruginosa0.64

Study 1: Antitumor Efficacy

A recent study evaluated the antiproliferative effects of ethyl 7-cyclohexyl triazene derivatives on human cancer cell lines such as HT-29 (colon adenocarcinoma) and DAUDI (Burkitt lymphoma). The results indicated IC50 values of 4.91 µg/mL and 5.59 µg/mL respectively, showcasing strong cytotoxic potential.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of resistant bacteria. The findings revealed that it effectively inhibited growth at concentrations lower than many currently used antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.